2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the functional groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 2-bromo-3-dimethylaminopropanoic acid and thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
2-(Dimethylamino)ethanol: A compound with similar functional groups, used in various chemical syntheses.
3-Dimethylamino benzoic acid: A related compound with a dimethylamino group attached to a benzene ring.
Uniqueness
2-(Dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity. The combination of the dimethylamino group, methyl group, and carboxylic acid group on the thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(6(10)11)8-7(12-4)9(2)3/h1-3H3,(H,10,11) |
InChI Key |
IIKSVXFMGGXGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N(C)C)C(=O)O |
Origin of Product |
United States |
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